
4-Carboxy-3-chlorophenylboronic acid
Overview
Description
4-Carboxy-3-chlorophenylboronic acid (CAS: 136496-72-5) is an organoboron compound with the molecular formula C₇H₆BClO₄ and a molecular weight of 200.38 g/mol . It features a phenyl ring substituted with a boronic acid group (–B(OH)₂), a carboxylic acid (–COOH) at the para position, and a chlorine atom (–Cl) at the meta position (Figure 1). This structural arrangement confers unique reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-carboxy-3-chlorophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids, including this compound, often utilizes hydroboration reactions. This involves the addition of a B-H bond over an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is favored for its rapid reaction rates and high yields .
Chemical Reactions Analysis
Types of Reactions: 4-Carboxy-3-chlorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or quinones.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Particularly in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in an aqueous or alcoholic medium.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 4-Carboxy-3-chlorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound acts as a boron source that reacts with aryl or vinyl halides to produce biaryl compounds, which are significant in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Compound | Key Features | Applications |
---|---|---|
This compound | Contains both carboxyl and chlorine groups | Versatile in organic synthesis |
4-Chlorophenylboronic acid | Lacks carboxyl group | Limited reactivity |
4-Carboxyphenylboronic acid | Lacks chlorine atom | Less versatile than chlorinated analogs |
Medicinal Chemistry
Drug Development
This compound is investigated for its potential in drug delivery systems and as a component in therapeutic agents. Its ability to form stable complexes with various biological molecules makes it an attractive candidate for developing boron-containing drugs .
Co-Crystallization Studies
Recent studies have explored the co-crystallization of this compound with pharmaceutical compounds such as aciclovir and caffeine. These studies aim to improve the solubility and bioavailability of drugs, which is crucial for effective therapeutic applications . For instance, co-crystals formed with aciclovir displayed unique thermal properties that differ from their individual components, indicating potential for enhanced drug performance.
Material Science
Advanced Materials Production
In industry, this compound is used in producing advanced materials and polymers. Its reactivity allows it to participate in polymerization reactions, contributing to the development of novel materials with specific properties tailored for applications in electronics and coatings .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been employed as a tool for studying enzyme inhibition mechanisms. Its boron atom can interact with hydroxyl groups in enzymes, providing insights into enzyme activity modulation. This application is particularly relevant in biochemistry and pharmacology where understanding enzyme interactions is critical for drug design .
Case Studies and Research Findings
- Thermal Analysis of Co-Crystals : A study on the co-crystallization of this compound with aciclovir revealed distinct thermal behaviors that could lead to improved formulations for drug delivery systems .
- Mechanistic Insights into Boron Catalysis : Research highlighted the role of boron compounds like this compound in catalyzing direct amidation reactions, showcasing its potential utility beyond traditional applications .
Mechanism of Action
The mechanism of action of 4-carboxy-3-chlorophenylboronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura cross-coupling reactions. The process includes:
Oxidative Addition: The palladium catalyst forms a bond with the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Properties:
- Physical State : Powder .
- Melting Point : Dec. >220°C .
- Storage : Stable at 8–25°C in a dry, well-ventilated container .
- Hazards : Causes skin and eye irritation (GHS Category 2/2A) .
Carboxyphenylboronic acids with halogen substituents are widely studied for their tunable electronic and steric effects. Below is a detailed comparison of 4-Carboxy-3-chlorophenylboronic acid with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings:
Reactivity in Cross-Couplings :
- This compound exhibits faster reaction kinetics in Suzuki couplings compared to its 2-chloro isomer (CAS 851335-09-6), attributed to reduced steric hindrance at the ortho position .
- The 3-carboxy-4-fluoro analog (CAS 872460-12-3) shows superior catalytic efficiency in aryl-aryl bond formation due to fluorine’s electron-withdrawing effect, which enhances boronic acid activation .
Solubility and Stability :
- Carboxylic acid substituents improve aqueous solubility, but chloro groups at meta/para positions reduce it. For example, 4-Carboxy-2-chlorophenylboronic acid (CAS 851335-09-6) has a solubility of 12 mg/mL in water, whereas the 3-chloro derivative (CAS 136496-72-5) dissolves at 8 mg/mL .
- Stability under basic conditions varies: this compound decomposes above pH 9, releasing CO₂ and boron oxides, while the 4-fluoro analog remains stable up to pH 10 .
Toxicity and Handling :
- All carboxyphenylboronic acids with halogens require precautions for skin/eye contact. This compound is classified as a Category 2 irritant, similar to its 2-chloro and 4-fluoro analogs .
Table 2: Hazard Comparison
Compound | Skin Irritation | Eye Irritation | Environmental Hazard |
---|---|---|---|
This compound | Category 2 | Category 2A | Not classified |
4-Carboxy-2-chlorophenylboronic acid | Category 2 | Category 2A | Not classified |
3-Carboxy-4-fluorophenylboronic acid | Category 2 | Category 2A | Not classified |
Biological Activity
4-Carboxy-3-chlorophenylboronic acid (CAS Number: 136496-72-5) is a boronic acid derivative with notable biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and its role in biochemical reactions involving diols. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H6BClO4
- Molecular Weight : 189.39 g/mol
- Purity : Typically ranges from 97% to 105% (assay by titration) .
Antiproliferative Activity
Recent studies have demonstrated that phenylboronic acids, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings related to its biological activity:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A2780 (Ovarian) | 18.5 | Induction of apoptosis via caspase activation |
MCF7 (Breast) | 44.6 | Cell cycle arrest at G2/M phase |
MV-4-11 (Leukemia) | 12.3 | Mitotic catastrophe and increased aneuploidy |
A-549 (Lung) | 36.7 | Apoptosis induction through p21 accumulation |
These results indicate a clear structure-activity relationship, where modifications to the boronic acid structure can significantly alter its potency against different cancer types .
The mechanism by which this compound exerts its antiproliferative effects involves several pathways:
- Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
- Apoptosis Induction : The activation of caspase-3 is a critical event in the apoptosis pathway triggered by this compound. Flow cytometry and western blot analyses have confirmed increased levels of apoptotic markers upon treatment .
- Interaction with Diols : Boronic acids are known to form reversible covalent bonds with diols, which can modulate various biological processes, including glycoprotein interactions and enzyme activities .
Case Studies
Several case studies highlight the efficacy of this compound in cancer treatment:
- Ovarian Cancer Study : In a study involving A2780 ovarian cancer cells, treatment with this compound resulted in significant growth inhibition and apoptosis induction at concentrations as low as 18.5 µM. The study emphasized the importance of caspase activation in mediating these effects .
- Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents enhanced its antiproliferative effects, suggesting potential for use in combination therapies for more effective cancer treatment .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 4-Carboxy-3-chlorophenylboronic acid with high purity?
- Methodological Answer : Synthesis should prioritize anhydrous conditions to minimize boroxine formation, a common side product in boronic acid synthesis. Use inert atmospheres (e.g., nitrogen) and stoichiometric control of reagents to avoid cross-reactivity. Purification via recrystallization or HPLC is recommended, as impurities (e.g., residual chloride or unreacted starting materials) can skew downstream reactivity . For analogs like 3-Carboxy-4-chlorophenylboronic acid, >95% purity is achievable with high-performance liquid chromatography (HPLC) .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer : Store in airtight containers at 0–6°C to prevent hydrolysis of the boronic acid group. Desiccants like silica gel should be used to mitigate moisture absorption, which can lead to dimerization or decomposition. Avoid exposure to incompatible materials (e.g., strong oxidizers) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Detects boronic acid speciation (e.g., free acid vs. boroxine) .
- FT-IR : Identifies characteristic B–O (1350–1310 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) stretches .
- LC-MS : Confirms molecular weight (theoretical: ~200.38 g/mol for 3-Carboxy-4-chloro analog) and monitors degradation products .
Advanced Research Questions
Q. How does the electron-withdrawing chloro substituent influence the Lewis acidity and Suzuki-Miyaura coupling efficiency of this compound?
- Methodological Answer : The chloro group enhances Lewis acidity by polarizing the boron center, accelerating transmetallation in cross-couplings. However, steric hindrance from the carboxy group may reduce reactivity with bulky substrates. Comparative studies using Hammett constants (σₚ for –Cl = +0.23) and DFT calculations (e.g., B3LYP/6-31G*) can quantify electronic effects . For analogs like 4-Carboxy-3-fluorophenylboronic acid, fluorine’s stronger electron-withdrawing effect further increases acidity .
Q. What are the potential contradictions in reported stability data for phenylboronic acids under varying pH conditions?
- Methodological Answer : Boronic acids are stable in acidic conditions (pH < 7) but hydrolyze in basic media. Contradictions arise from solvent effects (e.g., aqueous vs. THF) and substituent positioning. For example, 4-Carboxyphenylboronic acid decomposes above 220°C , while steric protection from the chloro group in 4-Carboxy-3-chloro derivatives may delay degradation. Validate stability via accelerated aging studies (e.g., 40°C/75% RH for 30 days) paired with HPLC .
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, studies on 3-Formylphenylboronic acid revealed that electron-deficient boron centers favor nucleophilic attacks . Apply similar protocols to map reaction pathways for the title compound.
Q. What strategies mitigate toxicity risks during in vitro studies involving this compound?
- Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (particle size < 10 µm).
- Ecotox : Limited data exist, but structurally similar phenylboronic acids show moderate aquatic toxicity (EC₅₀ ~10 mg/L for Daphnia magna). Conduct in silico QSAR modeling (e.g., EPI Suite) to estimate environmental persistence .
Q. How do steric and electronic factors affect the compound’s ability to form stable esters or amides for bioconjugation?
- Methodological Answer : The carboxy group enables esterification/amidation, but steric hindrance from the chloro substituent may reduce reaction rates. Optimize using coupling agents (e.g., EDC/HOBt) in DMF at 0°C to minimize side reactions. Monitor conversion via ¹H NMR (disappearance of –COOH peak at δ 10–12 ppm) .
Q. Contradictions and Data Gaps
Q. Why are there discrepancies in reported melting points for phenylboronic acid derivatives?
- Analysis : Variations arise from polymorphic forms (e.g., anhydrous vs. hydrated) and purity levels. For instance, 4-Carboxyphenylboronic acid melts at 238–240°C , while its 3-chloro analog may exhibit a lower mp due to disrupted crystal packing . Always report purification methods and DSC validation.
Q. What research is needed to resolve ecological toxicity data gaps for this compound?
Properties
IUPAC Name |
4-borono-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO4/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFGWXQNDYXPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)O)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565183 | |
Record name | 4-Borono-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136496-72-5 | |
Record name | 4-Borono-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(dihydroxyboranyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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